molecular formula C17H23NO5 B613688 Boc-hyp-obzl CAS No. 89813-47-8

Boc-hyp-obzl

Cat. No. B613688
CAS RN: 89813-47-8
M. Wt: 321.37
InChI Key:
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Scientific Research Applications

Safety And Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Boc-hyp-obzl5. Personal protective equipment should be used, and adequate ventilation should be ensured5.


properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIPCYKSYYZEJH-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-hyp-obzl

Citations

For This Compound
7
Citations
K Ohkawa, S Hayashi, N Kameyama… - Macromolecular …, 2009 - Wiley Online Library
A synthetic route is described for collagen‐like polypeptides constructed from O‐phospho‐L‐hydroxyproline [Hyp(PO 3 H 2 )] residues. Using the synthetic polypeptides and a natural …
Number of citations: 28 onlinelibrary.wiley.com
NB Malkar, JL Lauer-Fields, JA Borgia, GB Fields - Biochemistry, 2002 - ACS Publications
… Boc-Hyp-OBzl was synthesized by treatment of Hyp-OBzl with di-tert-butyl dicarbonate. Conversion of Boc-Hyp-OBzl to Boc-Flp-OBzl was achieved by reaction with morpholinosulfur …
Number of citations: 63 pubs.acs.org
JC Cheronis, ET Whalley, LG Allen… - Journal of medicinal …, 1994 - ACS Publications
We have developed a series of peptide heterodimers based on the Ba antagonist D-Arg-[Hyp3, D-Phe7, Leu8]-BK (1) and the Bx antagonist Lys-[Leu8, des-Arg9]-BK (7) that are potent …
Number of citations: 37 pubs.acs.org
JC Cheronis, ET Whalley, KT Nguyen… - Journal of medicinal …, 1992 - ACS Publications
Ser6-n-Phe7-Leu8-Arg8 has been performed. The first part of this study involved compounds wherein dimerization was carried out by sequentially replacing each amino acid with …
Number of citations: 136 pubs.acs.org
S AONUMA, Y KOHAMA, T MAKINO… - Chemical and …, 1983 - jstage.jst.go.jp
Results The “C-AAP used was of acceptable purity, as shown in the scintigrams in Fig. 1. The cold acetamidino-AAP retained antiarrhythmic activity in the experimental aconitine-…
Number of citations: 9 www.jstage.jst.go.jp
T Kondo, K Yokomine, A Nakagawa… - Plant and Cell …, 2011 - academic.oup.com
… Boc-Hyp-OBzl (Watanabe Chemicals) was methylated using iodomethane in the presence of Ag 2 O. The Boc (tert-butoxycarbonyl) group was deprotected by 50% trifluoroacetic acid (…
Number of citations: 16 academic.oup.com
TM BALASUBRAMANIAN… - … : Proceedings of the …, 1981 - Pierce Chemical Company
Number of citations: 0

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